

# Technical Guide: 3-(2-Phenylethoxy)benzoic Acid and its Analogue 3-Phenoxybenzoic Acid

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## Compound of Interest

Compound Name: 3-(2-Phenylethoxy)benzoic acid

Cat. No.: B053714

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound **3-(2-Phenylethoxy)benzoic acid** (CAS Number: 123470-94-0). An extensive search for detailed technical specifications, experimental protocols, and biological data for this specific molecule has revealed limited publicly available information.

To provide a comprehensive resource for researchers interested in this class of compounds, this guide presents the available data for **3-(2-Phenylethoxy)benzoic acid** and offers an in-depth analysis of the closely related and well-studied analogue, 3-Phenoxybenzoic acid (3-PBA). The structural difference, an ethyl linker in the phenoxy group, may lead to differing biological and chemical properties. This information is provided for comparative and research planning purposes.

## Section 1: 3-(2-Phenylethoxy)benzoic Acid (CAS: 123470-94-0)

Publicly available data for **3-(2-Phenylethoxy)benzoic acid** is limited to basic chemical identifiers and safety information. No detailed experimental protocols or biological activity studies were identified in the conducted search.

## Chemical Data and Physical Properties

The following table summarizes the known quantitative data for **3-(2-Phenylethoxy)benzoic acid**.

Property	Value	Source
CAS Number	123470-94-0	[1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub>	[2]
Molecular Weight	242.27 g/mol	[2]
SMILES Code	O=C(O)C1=CC=CC(OCCC2=CC=CC=C2)=C1	[2]

## Safety Information

Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Precautionary statements advise avoiding breathing dust, wearing protective gear, and ensuring thorough washing after handling[2].

## Section 2: In-Depth Analysis of the Analogue: 3-Phenoxybenzoic Acid (3-PBA)

Due to the scarcity of data on the primary topic, this section provides a detailed overview of 3-Phenoxybenzoic acid (3-PBA), a major metabolite of various pyrethroid insecticides[3]. Its biological activities and toxicological effects have been more extensively studied.

### Quantitative Data for 3-Phenoxybenzoic Acid

Property	Value	Source
CAS Number	3739-38-6	
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>3</sub>	
Molecular Weight	214.22 g/mol	
Melting Point	147-149 °C	

## Experimental Protocols

The ether linkage in compounds like **3-(2-Phenylethoxy)benzoic acid** and 3-Phenoxybenzoic acid is commonly formed via the Williamson ether synthesis. The following is a generalized protocol based on this reaction, which involves the reaction of a phenoxide with an alkyl halide.

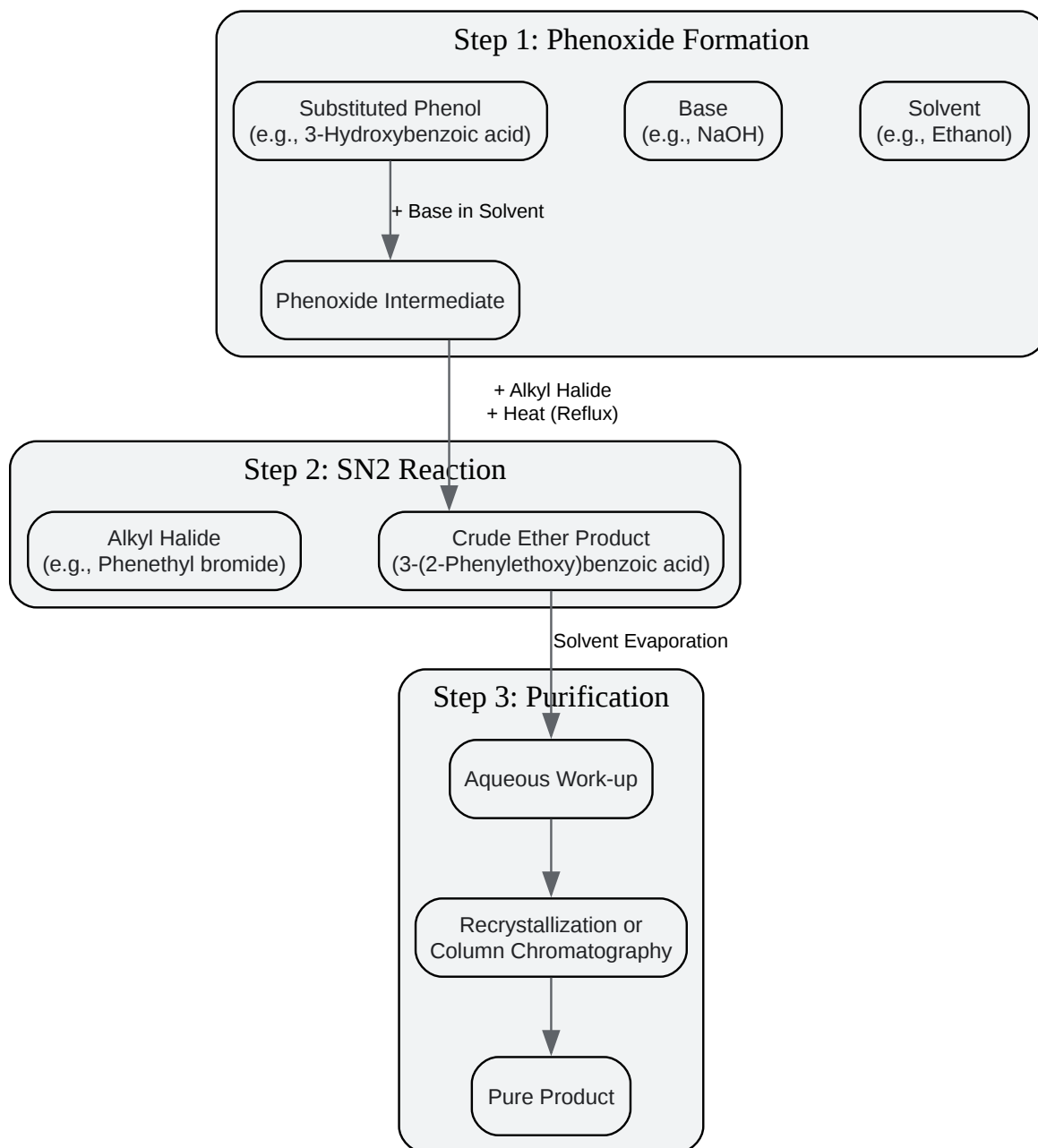
Objective: To synthesize a phenoxybenzoic acid derivative by forming an ether bond.

Materials:

- A substituted phenol (e.g., 3-Hydroxybenzoic acid)
- An alkyl halide (e.g., Benzyl chloride or Phenethyl bromide)
- A base (e.g., Sodium hydroxide, Potassium carbonate)
- A suitable solvent (e.g., Acetone, Ethanol)
- Surfactant (optional, for aqueous media synthesis, e.g., CTAB)[4]

Procedure:

- Deprotonation of Phenol: The phenolic starting material is dissolved in the chosen solvent. The base is then added to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction is typically stirred at room temperature.
- Nucleophilic Attack: The alkyl halide is added to the solution. The mixture is heated to reflux to facilitate the SN2 reaction, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage[5][6].
- Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is evaporated.
- Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure phenoxybenzoic acid derivative[7].



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Caption: Generalized workflow for Williamson ether synthesis.

## Biological Activity and Signaling Pathways of 3-Phenoxybenzoic Acid (3-PBA)

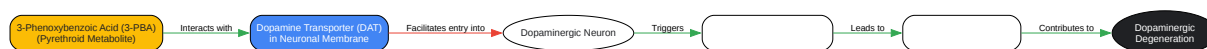
In silico and in vitro studies have explored the toxicological and biological effects of 3-PBA, a common metabolite of pyrethroid pesticides.

### Toxicological Profile:

- Studies suggest that 3-PBA and its metabolites can have harmful effects, including potential neurotoxicity, reproductive dysfunction, and allergic dermatitis[8].
- The compound and its metabolites are predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier[8].
- Exposure to 3-PBA has been linked to dopaminergic degeneration, suggesting a potential role in the pathology of Parkinson's disease[9]. It may induce the accumulation of pathologically cleaved  $\alpha$ -synuclein, a hallmark of the disease[9].

### Signaling Pathway Involvement:

- Research indicates that 3-PBA is linked to several cellular pathways, including the apoptotic pathway and neuroendocrine disruption[8].
- Metabolites of 3-PBA have shown binding affinity for key enzymes and proteins such as CYP2C9, CYP3A4, and caspases 3 and 8, which are crucial in metabolism and apoptosis[8].
- The neurotoxic effects of 3-PBA may be mediated by its interaction with the dopamine transporter (DAT), leading to increased entry into dopaminergic neurons[9].



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Caption: Postulated mechanism of 3-PBA-induced neurotoxicity.

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